tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate

Description

Molecular Geometry and Conformational Analysis

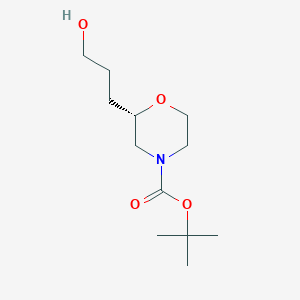

The molecular structure of tert-butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate (C₁₂H₂₃NO₄) features a six-membered morpholine ring substituted at the 2-position with a 3-hydroxypropyl group and at the 4-position with a tert-butoxycarbonyl (Boc) protecting group. X-ray crystallography data from related morpholine derivatives reveals that the morpholine ring adopts a chair conformation, with the substituents occupying equatorial positions to minimize steric strain. The Boc group introduces steric bulk, reducing rotational freedom around the C4–N bond, as evidenced by the compound’s rotatable bond count of 5.

Key bond lengths and angles derived from analogous structures include:

- C–O bond lengths in the morpholine ring: 1.41–1.43 Å

- N–C bond length: 1.47 Å

- C–C bond angles in the chair conformation: 109.5–112.3°

The 3-hydroxypropyl side chain adopts an extended conformation, with the hydroxyl group participating in intramolecular hydrogen bonding to the morpholine oxygen when in solution phase. This interaction stabilizes the gauche conformation of the propyl chain, as confirmed by comparative molecular dynamics simulations of similar hydroxyalkyl-substituted morpholines.

Properties

Molecular Formula |

C12H23NO4 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(3-hydroxypropyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-8-16-10(9-13)5-4-7-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |

InChI Key |

KYMQUHWGJBYVCX-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)CCCO |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and 3-chloropropanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using flow microreactor systems. This method offers advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to the hydroxypropyl group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group regenerates the hydroxypropyl group.

Scientific Research Applications

tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with target molecules, while the morpholine ring can interact with various receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate and related morpholine derivatives:

Key Observations:

Reactivity and Functional Groups: The iodomethyl analog (S35-2) is highly reactive, making it suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings, whereas the hydroxypropyl derivative is more stable and amenable to hydrogen-bond-driven interactions .

Solubility and Pharmacokinetics: The aminopropyl-HCl derivative () exhibits superior aqueous solubility due to its ionic nature, whereas the hydroxypropyl analog balances moderate solubility with metabolic stability .

Stereochemical Impact :

- The (S)-configuration in the target compound may confer selectivity in chiral environments (e.g., enzyme active sites), contrasting with the (R,S)-configured S35-4, which could exhibit divergent binding affinities .

Synthetic Utility :

- The Boc group in all listed compounds facilitates deprotection under mild acidic conditions, but the hydroxypropyl group avoids the toxicity risks associated with iodine (S35-2) or harsh deprotection steps required for aromatic ketones .

Biological Activity

tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H23NO4 |

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | tert-butyl (2S)-2-(3-hydroxypropyl)morpholine-4-carboxylate |

| InChI | InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-8-16-10(9-13)5-4-7-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCOC@HCCCO |

Synthesis

The synthesis typically involves the reaction of morpholine with tert-butyl chloroformate and 3-chloropropanol under basic conditions, utilizing triethylamine or sodium hydroxide as a base. The reaction is conducted at low temperatures (0-5°C) to optimize yield and purity.

The biological activity of this compound is attributed to its structural features:

- Hydrogen Bonding : The hydroxypropyl group can form hydrogen bonds with biomolecules, enhancing its interaction with specific targets.

- Morpholine Ring : This ring structure allows interaction with various receptors or enzymes, potentially modulating their activity.

Biological Activity

Research indicates that compounds containing morpholine rings often exhibit significant pharmacological properties. The biological activities associated with this compound include:

- Antimicrobial Activity : Initial studies suggest potential efficacy against various bacterial strains, although specific data on this compound remains limited.

Case Study: Antimicrobial Properties

A comparative study on similar morpholine derivatives indicated that modifications in the hydroxy group significantly impacted antimicrobial potency. For example, compounds with hydroxymethyl groups exhibited varying degrees of inhibition against Escherichia coli and Staphylococcus aureus. Although direct data on this compound is scarce, its structural analogs showed promising results with IC50 values ranging from 100 µg/mL to 500 µg/mL against Gram-positive and Gram-negative bacteria .

Research Applications

The compound is being explored for various applications:

- Pharmaceutical Development : It serves as a potential intermediate in synthesizing more complex pharmaceutical agents.

- Biological Research : Investigations focus on its interactions with biomolecules to understand its therapeutic potential better.

- Chemical Synthesis : It acts as a building block in organic synthesis due to its reactive functional groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process involving:

- Morpholine ring functionalization : Introduction of the 3-hydroxypropyl group via nucleophilic substitution or reductive amination, leveraging stereoselective methods to retain the (S)-configuration .

- Carboxylate protection : Use of tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, TEA) in anhydrous solvents like THF or DCM .

- Optimization : Key parameters include temperature control (0–25°C for Boc protection), solvent polarity (THF for improved solubility), and catalyst selection (e.g., Pd/C for hydrogenation steps). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can the stereochemical purity of tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate be validated?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .

- Polarimetry : Compare specific rotation values with literature data (e.g., [α]D²⁵ = +X° for the (S)-enantiomer) .

- X-ray crystallography : For definitive confirmation, single-crystal analysis provides absolute configuration data .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent integration and stereochemistry. Key signals include:

- tert-Butyl: δ ~1.4 ppm (9H, singlet).

- Morpholine protons: δ 3.5–4.0 ppm (multiplet for N-CH₂ groups) .

- HRMS : Confirm molecular formula (e.g., C₁₃H₂₅NO₄⁺, [M+H]⁺ = 284.1856) .

Advanced Research Questions

Q. How does the 3-hydroxypropyl substituent influence the compound’s reactivity in downstream derivatization?

- Methodological Answer :

- Hydroxy group activation : The primary -OH can be converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution or cross-coupling reactions. For example, Mitsunobu conditions (DIAD, PPh₃) enable stereospecific ether formation .

- Oxidation risks : The β-hydroxypropyl chain may undergo oxidation under harsh conditions (e.g., CrO₃), necessitating milder oxidants like TEMPO/NaOCl for controlled conversion to ketones .

Q. What strategies mitigate racemization during Boc deprotection of tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate?

- Methodological Answer :

- Acid selection : Use TFA in DCM (0°C, 1–2 hr) instead of HCl/dioxane to minimize protonation of stereogenic centers .

- Additives : Include scavengers like triisopropylsilane (TIPS) to quench carbocation intermediates that promote racemization .

Q. How can conflicting NMR data for morpholine derivatives be resolved in structural elucidation?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., chair-flipping in morpholine rings) by acquiring spectra at −40°C to "freeze" conformers .

- 2D NMR : COSY and HSQC experiments map coupling networks, distinguishing overlapping signals (e.g., N-CH₂ vs. O-CH₂ groups) .

Key Challenges and Contradictions

- Stereochemical Stability : Some reports indicate racemization during prolonged storage. Validate via periodic chiral HPLC and store under inert atmosphere at −20°C .

- Biological Activity Variability : Discrepancies in receptor binding assays (e.g., α2C adrenergic) may arise from impurities. Use orthogonal purification (e.g., prep-HPLC) and confirm activity via competitive radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.